(S)-Desmethyl Doxylamine-d5 is a deuterated analog of desmethyl doxylamine, which is a derivative of doxylamine, a well-known antihistamine. This compound is primarily utilized in research settings, particularly in the fields of pharmacology and analytical chemistry. It is classified as a tertiary amine and a histamine H1 receptor antagonist, which contributes to its sedative and antiemetic properties.
The synthesis of (S)-Desmethyl Doxylamine-d5 involves several steps that typically include the resolution of racemic mixtures to obtain the enantiomerically pure compound. One method involves the use of chiral auxiliaries in nucleophilic addition reactions.
(S)-Desmethyl Doxylamine-d5 has a complex molecular structure characterized by multiple functional groups:
(S)-Desmethyl Doxylamine-d5 participates in various chemical reactions typical of amines and aromatic compounds:
The mechanism of action for (S)-Desmethyl Doxylamine-d5 primarily involves its role as an antagonist at histamine H1 receptors:
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and identity .
(S)-Desmethyl Doxylamine-d5 finds applications primarily in scientific research:
(S)-Desmethyl Doxylamine-d5 is a chiral, deuterium-labeled organic compound classified as a stable isotopologue of the antihistamine metabolite desmethyl doxylamine. The "d5" designation indicates selective replacement of five hydrogen atoms with deuterium (²H or D) at specific molecular positions—typically the phenyl ring hydrogens. This isotopic substitution yields a molecular formula of C17H17D5N2O and a precise molecular weight of 275.40 g/mol [4] [6]. The compound features a stereogenic center, with the "(S)" prefix denoting the absolute configuration of this chiral carbon atom [5].
The IUPAC name, N,N-dimethyl-2-[(S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1-(pyridin-2-yl)ethoxy]ethanamine, systematically describes its structure: a deuterated benzyl group linked to an ethoxy-dimethylamine chain via a chiral carbon bearing a methyl group and a pyridinyl moiety [6] [8]. Key identifiers include CAS Registry Number 1173020-59-1 for the free base and 1216840-94-6 for its succinate salt form [4] [8]. Synonyms include (S)-2-[α-[2-(Dimethylamino)ethoxy]-α-methylbenzyl]pyridine-d5 and Doxylamine-d5 desmethyl metabolite [2] [6].
Table 1: Chemical Identity Profile of (S)-Desmethyl Doxylamine-d5
Property | Specification |
---|---|
IUPAC Name | N,N-dimethyl-2-[(S)-1-(2,3,4,5,6-pentadeuteriophenyl)-1-(pyridin-2-yl)ethoxy]ethanamine |
Molecular Formula | C17H17D5N2O |
Molecular Weight | 275.40 g/mol |
CAS Number (Free Base) | 1173020-59-1 |
CAS Number (Succinate Salt) | 1216840-94-6 |
Deuterium Positions | Phenyl ring (2H,3H,4H,5H,6H positions) |
Chiral Configuration | (S)-enantiomer |
Key Synonyms | Desmethyl Doxylamine-d5; (S)-Doxylamine-d5 metabolite |
Deuterated antihistamines represent a strategic evolution in medicinal chemistry, driven by the deuterium kinetic isotope effect (DKIE). This phenomenon leverages deuterium's higher mass and stronger carbon bonds to modulate drug metabolism. Doxylamine, first patented in the 1950s as a sedating antihistamine, became a clinical staple for nausea/vomiting in pregnancy (e.g., in combination with pyridoxine) and insomnia [6]. The development of deuterated analogs like doxylamine-d5 emerged in the early 21st century alongside advances in synthetic deuterium chemistry and analytical detection methods [1] [8].
The rationale for deuterating doxylamine derivatives centers on mitigating rapid oxidative metabolism. By deuterating the phenyl ring—a site vulnerable to cytochrome P450-mediated hydroxylation—researchers aimed to prolong half-life and reduce metabolite-related toxicity without altering primary pharmacology [4] [6]. This approach mirrors deuterated drugs like deutetrabenazine (Austedo®), which gained FDA approval for Huntington’s disease, validating deuterium’s utility in optimizing pharmacokinetics [6]. For (S)-Desmethyl Doxylamine-d5 specifically, deuteriation targets the active metabolite, enabling precise tracking of metabolic pathways that influence therapeutic outcomes.
Table 2: Evolution of Deuterated Antihistamine Derivatives
Era | Development Milestone | Impact on (S)-Desmethyl Doxylamine-d5 Research |
---|---|---|
1950s | Introduction of doxylamine as a first-generation H1 antagonist | Established parent compound’s pharmacodynamic profile |
Early 2000s | Advances in catalytic deuteriation techniques | Enabled efficient synthesis of aryl-deuterated analogs |
2010–Present | FDA approval of deutetrabenazine (2017) | Validated clinical utility of deuterium isotope effects |
2010–Present | Standardization of LC-MS/MS in drug development | Created demand for labeled internal standards like (S)-Desmethyl Doxylamine-d5 |
(S)-Desmethyl Doxylamine-d5 serves two critical roles in pharmaceutical research: as an internal standard in bioanalytical quantification and as a tracer for metabolic studies. Its near-identical chemical behavior to the non-deuterated metabolite—coupled with a 5-Da mass shift—enables unambiguous differentiation via mass spectrometry. This specificity is indispensable for validating assays under regulatory guidelines like ICH M10 [2] [6].
In drug metabolism studies, this compound allows researchers to:
Synthesis challenges include maintaining isotopic purity (>98% atom D) and chiral integrity during manufacturing. Specialized methods like catalytic H/D exchange under high-pressure deuterium gas or deuterated precursor routes are employed to prevent isotopic dilution [1] [8].
Table 3: Pharmaceutical Applications of (S)-Desmethyl Doxylamine-d5
Application Domain | Purpose | Technical Advantage |
---|---|---|
Bioanalytical Chemistry | Internal standard for LC-MS/MS quantification of desmethyl doxylamine | Eliminates matrix effects; enables high-precision PK data |
Drug Metabolism Studies | Tracer for hepatic clearance mechanisms and metabolite profiling | Distinguishes administered tracer from endogenous metabolite |
Regulatory QC Testing | Reference standard for assay validation in ANDA submissions | Ensures specificity, accuracy, and linearity per ICH guidelines |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0